(3-Chloropyridin-4-yl)(phenyl)methanone
Description
(3-Chloropyridin-4-yl)(phenyl)methanone is a ketone derivative featuring a phenyl group and a 3-chloropyridin-4-yl moiety connected via a carbonyl group. This structure combines aromatic and heterocyclic components, making it a versatile scaffold in medicinal and materials chemistry. The chlorine atom at the 3-position of the pyridine ring introduces electron-withdrawing effects, which can influence reactivity, solubility, and intermolecular interactions.
Properties
CAS No. |
162632-90-8 |
|---|---|
Molecular Formula |
C12H8ClNO |
Molecular Weight |
217.65 g/mol |
IUPAC Name |
(3-chloropyridin-4-yl)-phenylmethanone |
InChI |
InChI=1S/C12H8ClNO/c13-11-8-14-7-6-10(11)12(15)9-4-2-1-3-5-9/h1-8H |
InChI Key |
DILNLALJCITPPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=NC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Compounds with pyridine and phenyl substitutions exhibit distinct physical properties depending on substituent type and position:
Key Observations :
Spectroscopic and Analytical Data
- IR and NMR: The carbonyl stretch in this compound is expected near 1650–1700 cm⁻¹ (similar to other methanones). In contrast, compounds with electron-donating groups (e.g., -OCH₃) show downfield shifts in ¹H NMR due to altered electron density .
- HRMS : reports precise molecular ion peaks (e.g., m/z 302.1042 for a 4-chlorophenyl analog), highlighting the utility of mass spectrometry in confirming structural integrity .
Antimicrobial and Efflux Pump Inhibition
Bis-phenyl methanones with thiadiazole substituents () exhibit notable antimicrobial and antibiofilm activities (e.g., C1–C4 compounds). These effects correlate with thiadiazole’s ability to disrupt microbial membranes. The absence of such groups in this compound suggests divergent biological profiles, though its pyridine moiety may still offer moderate activity .
Pharmacokinetic and ADMET Considerations
- Bioavailability: Daridorexant (), a structurally complex methanone, shows high bioavailability in preclinical models. Simpler analogs like this compound may require formulation optimization due to lower solubility .
- ADMET: Thiadiazole-containing methanones () demonstrate favorable ADMET profiles, suggesting that pyridine-based analogs could similarly exhibit low toxicity if metabolically stable .
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